
2,3,5-Tribromo-4-methylthiophene
Overview
Description
2,3,5-Tribromo-4-methylthiophene (CAS: 67869-13-0) is a brominated thiophene derivative with a methyl substituent at the 4-position. Its molecular formula is C₅H₃Br₃S, and it has a molecular weight of 334.85 g/mol. The compound is characterized by three bromine atoms at the 2-, 3-, and 5-positions of the thiophene ring, which confer distinct reactivity patterns due to electronic and steric effects.
This compound is widely utilized in organic synthesis as a precursor for functionalized thiophene derivatives. Its synthetic utility stems from the differential reactivity of its bromine atoms, enabling sequential substitution reactions under controlled conditions. For example, in the scalable synthesis of deazathiamine precursors, this compound serves as a starting material due to its ability to undergo selective alkylation or cross-coupling reactions.
Physical properties include a melting point of 31°C and a predicted boiling point of 283.0±35.0°C. It is typically stored under inert gas (e.g., argon or nitrogen) at 2–8°C to prevent degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Tribromo-4-methylthiophene can be synthesized through several methods. One common approach involves the bromination of 4-methylthiophene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromo-4-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated thiophene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include debrominated thiophene derivatives.
Scientific Research Applications
Organic Synthesis
TMT serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of various substituted thiophenes, which are valuable in pharmaceuticals and agrochemicals. It has been utilized in the preparation of thiamine analogs that inhibit key enzymes, such as pyruvate dehydrogenase, indicating its potential for therapeutic applications .
Research indicates that TMT exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains.
- Antitumor Activity: TMT derivatives are being investigated for their ability to inhibit cancer cell growth .
Material Science
TMT is used in the development of advanced materials due to its electronic properties. Its incorporation into polymers can enhance conductivity and stability, making it suitable for applications in organic electronics and photovoltaic devices .
Pharmaceutical Intermediates
Ongoing research aims to explore TMT's role as a pharmaceutical intermediate. Its ability to interact with biological targets suggests it could lead to the development of new drugs with specific therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted TMT's potential in various applications:
-
Antimicrobial Studies:
- A study demonstrated that TMT derivatives showed significant antimicrobial activity against resistant bacterial strains, suggesting their utility in developing new antibiotics.
- Cancer Research:
- Material Development:
Mechanism of Action
The mechanism of action of 2,3,5-tribromo-4-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and the thiophene ring play crucial roles in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Structural Analogs and Reactivity
Table 1: Key Brominated Thiophene Derivatives
Key Differences in Reactivity :
- Electrophilic Substitution : The methyl group in this compound enhances electron density at the 4-position, making it less reactive toward electrophiles compared to unsubstituted bromothiophenes. In contrast, the tert-butyl group in 2,3,5-Tribromo-4-(tert-butyl)thiophene introduces steric hindrance, further reducing reactivity at the 4-position.
- Nucleophilic Aromatic Substitution (NAS) : Bromine atoms at the 2- and 5-positions in this compound are more susceptible to NAS due to their para and meta orientations relative to the methyl group. This contrasts with 2,4,5-Tribromo-1-methyl-1H-imidazole, where bromine reactivity is influenced by the imidazole ring’s aromaticity.
Physical and Spectral Properties
Table 2: Comparative Physical Properties
Spectral Differentiation :
Biological Activity
2,3,5-Tribromo-4-methylthiophene (CAS No. 67869-13-0) is a brominated thiophene derivative that has garnered attention for its potential biological activities. This compound's structure includes three bromine atoms and a methylthio group, which may contribute to its reactivity and interaction with biological systems.
- Molecular Formula : CHBrS
- Molecular Weight : 334.85 g/mol
- Solubility : Moderately soluble in organic solvents with a solubility of approximately 0.0017 mg/ml .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its antimicrobial properties and potential as an inhibitor of specific enzymes involved in pathogenic processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound can inhibit the methylerythritol phosphate (MEP) pathway, which is crucial for the survival of certain bacteria and malaria parasites. The MEP pathway is absent in humans, making it an attractive target for developing selective antimicrobial agents .
Key Findings :
- The compound may act as an inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the MEP pathway. Inhibition of DXPS could lead to the disruption of essential biosynthetic processes in pathogens .
- In vitro studies have shown that brominated thiophenes exhibit significant antimicrobial activity against various strains of bacteria, suggesting that this compound could have similar effects .
Structure-Activity Relationship (SAR)
The presence of bromine substituents on the thiophene ring is hypothesized to enhance the biological activity by increasing lipophilicity and facilitating membrane penetration. The methylthio group may also play a role in modulating the compound's interaction with biological targets.
Case Studies
-
Inhibition of DXPS :
- A study investigated the inhibition potential of various brominated compounds on DXPS from Pseudomonas aeruginosa and Klebsiella pneumoniae. It was found that certain derivatives exhibited competitive inhibition, suggesting that structural modifications could enhance efficacy against bacterial pathogens .
-
Antimicrobial Screening :
- A screening of several brominated thiophenes revealed that those with higher degrees of bromination showed increased antibacterial activity against Escherichia coli and Staphylococcus aureus. This supports the hypothesis that this compound may possess similar properties due to its structural characteristics .
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary data suggest moderate toxicity levels; however, further studies are needed to assess its safety in clinical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3,5-Tribromo-4-methylthiophene, and how are intermediates characterized?
- Methodological Answer : The synthesis typically starts with commercially available thiophene derivatives. For example, bromination of 4-methylthiophene under controlled conditions (e.g., using NBS or Br₂ in acetic acid) can yield the tribrominated product. Characterization involves 1H/13C NMR to confirm substitution patterns, IR spectroscopy to identify functional groups, and mass spectrometry to verify molecular weight. For intermediates, thin-layer chromatography (TLC) is used to monitor reaction progress, and column chromatography ensures purity .
Q. How do the bromine substituents influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The three bromine atoms exhibit distinct reactivities due to steric and electronic differences. For instance, the bromine at position 2 is more reactive toward nucleophilic substitution under mild conditions, while positions 3 and 5 require harsher reagents. This hierarchy allows sequential functionalization. Reactivity can be probed via competitive reaction studies using selective bases (e.g., K₂CO₃ for SNAr) or transition-metal catalysts (e.g., Pd for cross-coupling) .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Microanalysis : Confirm elemental composition (C, H, Br, S) to ±0.4% accuracy.
- Melting point determination : Compare with literature values (if available) to assess purity.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for targeted applications?
- Methodological Answer : Leverage the reactivity gradient of bromine atoms:
Position 2 : React with Grignard reagents or Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at room temperature.
Position 5 : Use stronger bases (e.g., NaH) or elevated temperatures.
Position 3 : Requires directing groups (e.g., sulfonates) or directed ortho-metalation.
Monitor selectivity via kinetic studies and X-ray crystallography to confirm substitution patterns .
Q. What computational approaches predict the regioselectivity of substitution reactions in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and compare activation energies for substitution at each position. Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) to optimize geometries. Validate predictions experimentally via Hammett plots or isotope labeling .
Q. How do steric and electronic effects in this compound impact its utility in supramolecular chemistry?
- Methodological Answer : The methyl group at position 4 introduces steric hindrance, while bromine atoms act as electron-withdrawing groups, polarizing the thiophene ring. This enhances π-π stacking in crystal lattices and stabilizes charge-transfer complexes. Study these effects via:
- Cyclic voltammetry : Measure redox potentials.
- Single-crystal XRD : Analyze packing motifs.
- UV-Vis spectroscopy : Monitor charge-transfer bands .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
Reproduce synthesis : Follow published procedures exactly, noting solvent purity and reaction time.
Standardize NMR conditions : Use deuterated solvents (CDCl₃) and internal standards (TMS).
Cross-validate : Compare data with databases (e.g., Beilstein, NIST) or independent syntheses.
Discrepancies often arise from residual solvents or isomerization; use DSC (differential scanning calorimetry) to check for polymorphic forms .
Q. How can scalability challenges in multi-step syntheses using this compound be addressed?
- Methodological Answer : Optimize for scalability by:
- One-pot reactions : Combine sequential substitutions without intermediate purification.
- Flow chemistry : Enhance heat/mass transfer for exothermic bromination steps.
- Green solvents : Replace halogenated solvents (e.g., CH₂Cl₂) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
Monitor efficiency via process mass intensity (PMI) calculations .
Properties
IUPAC Name |
2,3,5-tribromo-4-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3S/c1-2-3(6)5(8)9-4(2)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLNXOZXOZCNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987214 | |
Record name | 2,3,5-Tribromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-13-0 | |
Record name | 2,3,5-Tribromo-4-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67869-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Tribromo-4-methylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Tribromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-tribromo-4-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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